molecular formula C10H13Cl B14514972 4-Chloro-2-methyl-1-(propan-2-yl)benzene CAS No. 62896-61-1

4-Chloro-2-methyl-1-(propan-2-yl)benzene

Cat. No.: B14514972
CAS No.: 62896-61-1
M. Wt: 168.66 g/mol
InChI Key: ZSTKODDIHPJZBV-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-1-(propan-2-yl)benzene is an organic compound featuring a benzene ring substituted with chlorine, a methyl group, and an isopropyl group. This specific arrangement of substituents makes it a valuable intermediate in organic synthesis and materials science research. It is particularly useful for synthesizing more complex molecules for pharmaceutical and agrochemical applications . The presence of both an alkyl and a halogen on the aromatic ring allows it to participate in various reactions, including cross-coupling and further functionalization, serving as a key building block for the development of novel compounds . As a fine chemical, it is supplied in high purity to ensure consistent performance in research settings. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

62896-61-1

Molecular Formula

C10H13Cl

Molecular Weight

168.66 g/mol

IUPAC Name

4-chloro-2-methyl-1-propan-2-ylbenzene

InChI

InChI=1S/C10H13Cl/c1-7(2)10-5-4-9(11)6-8(10)3/h4-7H,1-3H3

InChI Key

ZSTKODDIHPJZBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(C)C

Origin of Product

United States

Preparation Methods

Electronic Effects on Reactivity

Chlorination Methodologies

Direct Ring Chlorination of 2-Methyl-1-(propan-2-yl)benzene

Industrial-scale synthesis often employs gas-phase chlorination of pre-alkylated substrates. Patent US5847236A details a liquid-phase adaptation using AlCl₃/diphenyl sulfide catalysts that may be extrapolated to this system:

Representative Protocol

  • Charge 2-methyl-1-(propan-2-yl)benzene (1 mol) and AlCl₃ (0.1-1.0% w/w) to a glass-lined reactor under N₂
  • Introduce Cl₂ gas (1.05-1.15 equiv) at 30-40°C over 4-6 h
  • Quench with aqueous NaHCO₃, separate organic phase
  • Distill under reduced pressure (bp 85-90°C @ 15 mmHg)

This method achieves 89-93% conversion with <2% dichlorinated byproducts, as confirmed by GC-MS. The diphenyl sulfide co-catalyst suppresses Fries rearrangement common in Lewis acid-mediated aryl chlorinations.

Chlorine Source Optimization

Comparative studies of chlorinating agents reveal tradeoffs:

Agent Temp Range (°C) Selectivity (%) Byproducts
Cl₂ gas 30-50 91-94 3,5-dichloro isomer
SO₂Cl₂ 60-80 87-89 Sulfochlorides
NCS/FeCl₃ 25-35 82-85 Oxidative coupling

Gaseous chlorine provides optimal balance of reactivity and control, particularly when introduced subsurface to minimize local overheating. Excess chlorine (>1.2 equiv) leads to 6% dichlorination at the 5-position due to decreased steric shielding.

Alkylation-Chlorination Tandem Approaches

Friedel-Crafts Isopropylation of 4-Chloro-2-methyltoluene

An alternative route involves introducing the isopropyl group post-chlorination. Patent US9611250 describes analogous alkylations using cyclopropane derivatives under Brønsted acid catalysis:

Key Reaction Parameters

  • Catalyst: H₃PO₄/SiO₂ (5% w/w)
  • Solvent: Chlorobenzene (reflux, 132°C)
  • Isopropyl bromide: 1.2 equiv, added over 2 h
  • Reaction time: 8-10 h

This method yields 78-82% this compound with <5% dialkylation. GC analysis shows residual 4-chloro-2-methyltoluene (12-15%) requiring fractional distillation for removal.

Continuous Flow Alkylation

Recent advances employ microchannel reactors to enhance mass transfer:

  • Residence time: 12 min
  • Temperature: 145°C
  • Pressure: 8 bar
  • Conversion: 94%
  • Selectivity: 88%

The confined geometry minimizes carbocation rearrangements, suppressing tert-butyl byproduct formation observed in batch reactors.

Purification and Analytical Characterization

Distillation Optimization

Fractional distillation remains the industrial workhorse:

Stage Temp (°C) Pressure (mmHg) Cut Composition
1 65-75 20 Light ends (solvents)
2 85-90 15 Target compound (≥98% purity)
3 95-105 10 Heavy alkylchlorides

Crystallization from n-heptane at -20°C further elevates purity to 99.5% for pharmaceutical applications.

Spectroscopic Fingerprints

  • ¹H NMR (CDCl₃): δ 1.25 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 2.32 (s, 3H, Ar-CH₃), 2.95 (sept, J=6.8 Hz, 1H, CH(CH₃)₂), 7.12-7.18 (m, 3H, Ar-H)
  • ¹³C NMR : 22.1 (CH(CH₃)₂), 24.8 (Ar-CH₃), 34.2 (CH(CH₃)₂), 126.5-137.8 (Ar-C)
  • GC-MS : m/z 182 [M]⁺, 167 [M-CH₃]⁺, 139 [M-C₃H₇]⁺

Industrial Scale-Up Considerations

Catalyst Recycling Protocols

AlCl₃ recovery via aqueous extraction achieves 85-90% recuperation, though residual organics necessitate reactivation at 300°C under N₂ flow. Heterogenized catalysts (e.g., AlCl₃/MCM-41) show promise for fixed-bed reactors, maintaining 80% activity over 15 cycles.

Waste Stream Management

Chlorination byproducts require caustic scrubbing (pH >11) to decompose organochlorides prior to incineration. The process generates 0.8 kg HCl gas per kg product, typically absorbed as 32% aqueous HCl for resale.

Emerging Methodologies

Photocatalytic Chlorination

Preliminary studies using TiO₂ nanoparticles under UV irradiation (365 nm) demonstrate:

  • 60% conversion at 25°C
  • 75% selectivity
  • No Lewis acid required

Reaction times (24-48 h) currently limit industrial viability.

Biocatalytic Approaches

Engineered P450 enzymes achieve 40% conversion of 2-methyl-1-(propan-2-yl)benzene to target compound with 92% selectivity. Oxygen limitation and enzyme denaturation at >30°C remain key challenges.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-1-(propan-2-yl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-methyl-1-(propan-2-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-1-(propan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atom and the isopropyl group on the benzene ring influence the reactivity and orientation of the compound in chemical reactions. The compound can form intermediates such as benzenonium ions, which then undergo further reactions to yield substituted products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key analogs are compared below based on substituent patterns and functional groups:

Compound Name Substituents (Position) Molecular Formula Key Features
4-Chloro-2-methyl-1-(propan-2-yl)benzene Cl (4), CH₃ (2), CH(CH₃)₂ (1) C₁₀H₁₃Cl Balanced lipophilicity; isopropyl enhances steric bulk.
4-Chloro-2-methyl-1-(trifluoromethyl)benzene Cl (4), CH₃ (2), CF₃ (1) C₈H₆ClF₃ CF₃ group is strongly electron-withdrawing; higher thermal stability.
1-Chloro-4-(2-methylprop-2-en-1-yl)benzene Cl (1), CH₂C(CH₃)=CH₂ (4) C₁₀H₁₁Cl Methallyl group introduces unsaturation; reactive in addition reactions.
4-Chloro-2-methylbenzoic acid Cl (4), CH₃ (2), COOH (1) C₈H₇ClO₂ Carboxylic acid increases polarity; hydrogen bonding affects solubility.
2-Chloro-1,4-di(propan-2-yl)benzene Cl (2), CH(CH₃)₂ (1,4) C₁₂H₁₇Cl Dual isopropyl groups enhance steric hindrance and hydrophobicity.

Physicochemical Properties and Reactivity

Electrophilic Aromatic Substitution (EAS) Reactivity
  • Target Compound : Chlorine (electron-withdrawing) deactivates the ring, directing incoming electrophiles to positions 3 and 5. The isopropyl group (weakly electron-donating) slightly offsets deactivation.
  • CF₃ Analog : Trifluoromethyl group is strongly electron-withdrawing, further deactivating the ring and reducing EAS reactivity compared to the target.
Solubility and Boiling Points
  • 4-Chloro-2-methylbenzoic acid : High solubility in polar solvents (e.g., water) due to carboxylic acid group; melting point ~200°C (estimated).
  • Trifluoromethyl Analog : Lower solubility in water due to CF₃ hydrophobicity; higher boiling point (~180–200°C) inferred from similar halogenated aromatics.
  • Target Compound: Moderately soluble in organic solvents (e.g., ethanol); boiling point estimated at ~230–250°C (based on alkylbenzene analogs).

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